molecular formula C8H7F9KNO4S B13414311 Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt CAS No. 67584-51-4

Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt

Cat. No.: B13414311
CAS No.: 67584-51-4
M. Wt: 423.30 g/mol
InChI Key: IOVJPAWFAJXXKU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate typically involves the reaction of glycine with N-ethyl-N-[(nonafluorobutyl)sulfonyl]amine in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include:

    Temperature: The reaction is usually conducted at room temperature to moderate temperatures.

    Solvent: Common solvents used include water or organic solvents like methanol or ethanol.

    Catalysts: In some cases, catalysts may be used to enhance the reaction rate.

Industrial Production Methods

While specific industrial production methods for Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nonafluorobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The nonafluorobutyl group imparts unique properties, such as increased lipophilicity and stability, which can influence its interactions with biological molecules. The compound can modulate enzyme activities, disrupt cell membranes, or act as a fluorinated building block in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Potassium N-ethyl-n-[(trifluoromethyl)sulfonyl]glycinate
  • Potassium N-ethyl-n-[(pentafluoroethyl)sulfonyl]glycinate
  • Potassium N-ethyl-n-[(heptafluoropropyl)sulfonyl]glycinate

Uniqueness

Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate is unique due to its highly fluorinated nonafluorobutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability, lipophilicity, and resistance to degradation .

Properties

CAS No.

67584-51-4

Molecular Formula

C8H7F9KNO4S

Molecular Weight

423.30 g/mol

IUPAC Name

potassium;2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate

InChI

InChI=1S/C8H8F9NO4S.K/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;/h2-3H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

IOVJPAWFAJXXKU-UHFFFAOYSA-M

Canonical SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+]

Origin of Product

United States

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